molecular formula C26H18FN3O5 B2607920 N-(4-acetylphenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 877657-68-6

N-(4-acetylphenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide

Cat. No.: B2607920
CAS No.: 877657-68-6
M. Wt: 471.444
InChI Key: YQEYDPQGCJMNSG-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including an acetyl group, a fluorophenyl group, and a benzofuro[3,2-d]pyrimidine core. These structural elements contribute to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzofuro[3,2-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuro[3,2-d]pyrimidine ring system.

    Introduction of the Fluorophenyl Group: This can be achieved through a nucleophilic aromatic substitution reaction, where a fluorophenyl halide reacts with a nucleophile.

    Acetylation: The acetyl group is introduced via an acetylation reaction, typically using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Final Coupling: The final step involves coupling the acetylated intermediate with the benzofuro[3,2-d]pyrimidine core, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are used under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the acetyl group would yield a carboxylic acid, while reduction of the carbonyl groups would produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

Biologically, the compound has potential applications in drug discovery and development. Its structural features suggest it could interact with various biological targets, making it a candidate for the development of new pharmaceuticals.

Medicine

In medicine, the compound could be investigated for its therapeutic potential. Its ability to undergo various chemical reactions makes it a versatile candidate for modifying biological pathways.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical reactivity.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to changes in cellular pathways, ultimately resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetylphenyl)-2-(3-(4-chlorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide
  • N-(4-acetylphenyl)-2-(3-(4-bromophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide

Uniqueness

Compared to these similar compounds, N-(4-acetylphenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide is unique due to the presence of the fluorine atom. Fluorine can significantly alter the compound’s chemical reactivity and biological activity, often enhancing its stability and binding affinity to biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Biological Activity

N-(4-acetylphenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity , focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C23H18FN3O4C_{23}H_{18}FN_3O_4 and a molecular weight of approximately 451.47 g/mol. Its structure incorporates multiple functional groups, including an acetamide moiety and a dioxo benzofuro[3,2-d]pyrimidine framework, which are crucial for its biological interactions.

PropertyValue
Molecular FormulaC23H18FN3O4
Molecular Weight451.47 g/mol
Purity~95%

This compound exhibits several biological activities that make it a candidate for drug development:

  • Anticancer Activity : The compound has shown promising results in inhibiting cancer cell proliferation. Its structural similarities to known anticancer agents suggest it may interfere with cellular pathways involved in tumor growth.
  • Enzyme Inhibition : Preliminary studies indicate that this compound may act as an enzyme inhibitor, potentially affecting metabolic pathways relevant to various diseases.

Case Studies and Research Findings

  • Anticancer Studies :
    • A study evaluated the cytotoxic effects of the compound on various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells. The compound exhibited IC50 values of 6.2 μM against HCT-116 cells and 27.3 μM against MCF-7 cells, indicating significant anticancer potential .
  • Mechanistic Insights :
    • Research indicated that this compound may induce apoptosis in cancer cells through the activation of caspase pathways. This suggests a mechanism involving programmed cell death as a therapeutic strategy .
  • Comparative Studies :
    • The compound was compared with other derivatives such as 5-Fluorouracil and thienopyrimidine derivatives, which also exhibit anticancer properties. The unique combination of active moieties in this compound may provide synergistic effects not observed in simpler analogs .

Toxicity and Safety Profile

While the therapeutic potential is significant, understanding the safety profile is critical. Current studies have not extensively covered the toxicity of this compound; however, ongoing research aims to elucidate its pharmacokinetics and potential side effects in vivo.

Properties

CAS No.

877657-68-6

Molecular Formula

C26H18FN3O5

Molecular Weight

471.444

IUPAC Name

N-(4-acetylphenyl)-2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C26H18FN3O5/c1-15(31)16-6-10-18(11-7-16)28-22(32)14-29-23-20-4-2-3-5-21(20)35-24(23)25(33)30(26(29)34)19-12-8-17(27)9-13-19/h2-13H,14H2,1H3,(H,28,32)

InChI Key

YQEYDPQGCJMNSG-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=C(C=C4)F)OC5=CC=CC=C53

solubility

not available

Origin of Product

United States

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